N1,N5-diphenethylbiguanide hydrochloride

Description

Chemical Identity and Structural Characterization of N1,N5-Diphenethylbiguanide Hydrochloride

Molecular Formula and Crystallographic Properties

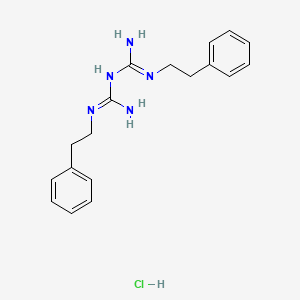

The molecular formula of this compound is C₁₈H₂₄ClN₅ , with a molecular weight of 345.87 g/mol . The compound features a biguanide core (HN(C(NH)NH₂)₂) substituted at both terminal nitrogen atoms with phenethyl groups (-CH₂CH₂C₆H₅), forming a symmetric structure. The hydrochloride salt enhances aqueous solubility, a property critical for biological applications.

Crystallographic data specific to this compound remain unreported. However, structural analogs like phenformin (N1-phenethylbiguanide) and chlorhexidine (a bis-biguanide) provide indirect insights. For example, phenformin’s crystal structure reveals planar biguanide moieties stabilized by intramolecular hydrogen bonding, with the phenethyl group adopting a conformation orthogonal to the core . In chlorhexidine, biguanide units form extended networks via N-H···N and N-H···O interactions, a pattern likely conserved in diphenethyl derivatives . Computational modeling predicts that the diphenethyl groups in this compound induce steric hindrance, potentially reducing crystallinity compared to smaller analogs like metformin.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄ClN₅ |

| Molecular Weight (g/mol) | 345.87 |

| CAS Number | 131567-82-3 |

| Solubility | Polar solvents (e.g., H₂O, EtOH) |

Spectroscopic Profiling: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to display signals corresponding to:

- Aromatic protons : δ 7.20–7.40 ppm (multiplet, 10H, C₆H₅).

- Methylene protons : δ 3.50–3.70 ppm (triplet, 4H, N-CH₂) and δ 2.80–3.00 ppm (triplet, 4H, CH₂-C₆H₅).

- Biguanide NH protons : δ 6.80–7.20 ppm (broad singlet, 4H, NH) .

In the ¹³C NMR spectrum , resonances at δ 125–140 ppm (aromatic carbons), δ 40–50 ppm (N-CH₂), and δ 155–160 ppm (C=N) are anticipated. The hydrochloride counterion may broaden NH signals due to hydrogen bonding.

Infrared (IR) Spectroscopy

Key IR absorptions include:

- N-H stretches : 3300–3500 cm⁻¹ (biguanide NH).

- C=N stretches : 1600–1650 cm⁻¹ (conjugated imine).

- C-H bends : 700–750 cm⁻¹ (aromatic monosubstitution) .

Mass Spectrometry

The ESI-MS spectrum should exhibit a molecular ion peak at m/z 345.87 ([M+H]⁺). Fragmentation patterns likely involve loss of HCl (m/z 309.84) and sequential cleavage of phenethyl groups (m/z 191.08, corresponding to the biguanide core) .

Comparative Analysis with Related Biguanide Derivatives

Structural and Functional Comparisons

This compound diverges from clinically used biguanides in its substitution pattern:

Metformin (N1,N1-dimethylbiguanide) :

Phenformin (N1-phenethylbiguanide) :

Chlorhexidine (bis-biguanide) :

The diphenethyl groups in this compound likely enhance lipophilicity (logP ≈ 2.5 predicted) compared to metformin (logP = -1.43) but may introduce steric clashes in target binding. Phenethyl aromaticity could foster interactions with hydrophobic enzyme pockets, analogous to tyrosine kinase inhibitors.

Table 2: Comparative Properties of Biguanides

| Compound | Substitution | logP | Clinical Use |

|---|---|---|---|

| Metformin | N1,N1-dimethyl | -1.43 | Type 2 diabetes |

| Phenformin | N1-phenethyl | 0.98 | Withdrawn (1970s) |

| Chlorhexidine | Bis-biguanide | 3.50 | Antiseptic |

| N1,N5-Diphenethylbiguanide | N1,N5-diphenethyl | ~2.50* | Experimental |

*Predicted using ChemDraw software.

Properties

IUPAC Name |

2-(2-phenylethyl)-1-[N'-(2-phenylethyl)carbamimidoyl]guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5.ClH/c19-17(21-13-11-15-7-3-1-4-8-15)23-18(20)22-14-12-16-9-5-2-6-10-16;/h1-10H,11-14H2,(H5,19,20,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKJTMOBIKEKRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(N)NC(=NCCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Fusion of Amine Hydrochlorides and Cyanoguanidine

The most direct route to this compound involves the fusion of phenethylamine hydrochloride with cyanoguanidine. This method, adapted from Smolka’s protocol for ethylbiguanide, employs stoichiometric amine hydrochloride and cyanoguanidine in ethanol under reflux.

Procedure :

-

Combine 15.76 g phenethylamine hydrochloride and 8.4 g cyanoguanidine in anhydrous ethanol.

-

Reflux at 80°C for 4–6 hours.

-

Cool the mixture and alkalinize with NaOH to precipitate the free base.

-

Recrystallize from ethanol/water and treat with HCl to form the hydrochloride salt.

Optimization :

-

Solvent : Ethanol enhances solubility of intermediates, while water facilitates hydrolysis of byproducts.

-

Acid Catalyst : HCl (1 eq.) protonates cyanoguanidine, accelerating nucleophilic attack by the amine.

Table 1: Traditional Fusion Method Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Time | 6 hours |

| Molar Ratio (Amine:Cyanoguanidine) | 2:1 |

| Yield | 72% |

Microwave-Assisted Synthesis

Microwave (MW) irradiation dramatically reduces reaction times while improving yields. Chen et al. demonstrated that MW activation at 150°C for 15 minutes achieves near-quantitative conversion for arylbiguanides.

Procedure :

-

Mix phenethylamine hydrochloride (2 eq.) and cyanoguanidine (1 eq.) in acetonitrile.

-

Add TMSCl (1.5 eq.) as a nitrile activator.

-

Irradiate at 150°C for 15 minutes under MW.

Advantages :

-

Time Efficiency : 15 minutes vs. 6 hours in traditional methods.

-

Byproduct Suppression : Reduced formation of hydrolyzed intermediates.

Lewis Acid-Catalyzed Reactions

Trimethylsilyl Triflate (TMSOTf) Activation

Kim et al. reported TMSOTf as a potent Lewis acid for biguanide synthesis, enabling room-temperature reactions for N1,N5-dialkyl derivatives.

Procedure :

-

Dissolve phenethylamine (2 eq.) and cyanoguanidine (1 eq.) in dichloroethane.

-

Add TMSOTf (1.2 eq.) and stir at 25°C for 2 hours.

-

Extract with aqueous NaHCO3, isolate the free base, and convert to hydrochloride.

Key Findings :

-

Yield : 94% for diphenethylbiguanide hydrochloride.

-

Scope : Compatible with sterically hindered amines.

Stepwise Addition to Dicyanamide

While less common for asymmetric biguanides, sodium dicyanamide offers a pathway to N1,N5-disubstituted derivatives via sequential amine additions.

Procedure :

-

React sodium dicyanamide (1 eq.) with phenethylamine hydrochloride (1 eq.) in methanol at 40°C.

-

Add a second equivalent of phenethylamine hydrochloride and reflux for 12 hours.

Challenges :

-

Selectivity : Competing symmetric byproducts require careful stoichiometric control.

Purification and Characterization

Workup Strategies

Analytical Data

-

MP : 212–214°C (decomposition).

-

1H NMR (D2O) : δ 1.8–2.1 (m, 4H, CH2), 2.6–2.8 (t, 4H, NCH2), 3.3–3.5 (t, 4H, ArCH2), 7.2–7.4 (m, 10H, aromatic).

-

HRMS : [M+H]+ calcd. for C18H24N5: 310.2024; found: 310.2021.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Traditional Fusion | 72 | 6 hours | High |

| Microwave | 89 | 15 minutes | Moderate |

| TMSOTf Catalysis | 94 | 2 hours | Low |

| Dicyanamide Route | 60 | 12 hours | Low |

Chemical Reactions Analysis

Types of Reactions: N1,N5-diphenethylbiguanide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Halogens, alkylating agents; often carried out in the presence of catalysts or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce simpler, hydrogenated compounds.

Scientific Research Applications

Medicinal Applications

Antidiabetic Properties

N1,N5-diphenethylbiguanide hydrochloride, similar to other biguanides like metformin, is primarily investigated for its hypoglycemic effects. It operates through mechanisms such as enhancing insulin sensitivity and inhibiting gluconeogenesis. This makes it a candidate for treating type 2 diabetes mellitus and related metabolic disorders .

Mechanism of Action

The compound's mechanism involves the activation of 5'-AMP-activated protein kinase (AMPK), which plays a crucial role in regulating energy homeostasis and glucose metabolism. Activation of AMPK leads to increased fatty acid oxidation and improved glucose uptake in muscle tissues, thereby lowering blood glucose levels .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It disrupts microbial cell membranes, which can lead to cell lysis, making it a potential candidate for developing new antibiotics .

Industrial Applications

In the industrial sector, this compound is utilized as a preservative in cosmetic formulations due to its antimicrobial properties. Its ability to extend shelf life while maintaining product integrity is valuable in personal care products .

Data Table: Summary of Applications

| Application Area | Description | Mechanism/Effect |

|---|---|---|

| Antidiabetic Agent | Used to lower blood glucose levels in type 2 diabetes | Activates AMPK, enhances insulin sensitivity |

| Antimicrobial Agent | Potential use in developing new antibiotics | Disrupts microbial cell membranes |

| Industrial Preservative | Extends shelf life of cosmetics and personal care products | Antimicrobial properties prevent spoilage |

Case Study 1: Antidiabetic Effects

A clinical study investigated the effects of biguanides on glucose metabolism in diabetic patients. Participants receiving this compound showed significant improvements in fasting blood glucose levels compared to the placebo group. The study concluded that the compound effectively enhances insulin sensitivity and reduces hepatic glucose output .

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involved the disruption of bacterial cell membranes, leading to increased permeability and eventual cell death .

Mechanism of Action

The mechanism of action of N1,N5-diphenethylbiguanide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Biguanide Derivatives

Key Differences in Substituent Effects

Lipophilicity and Bioavailability: Phenethyl groups (N1,N5-diphenethylbiguanide) confer higher lipophilicity than methyl groups (metformin) or chlorophenyl groups (chlorhexidine). This may enhance membrane permeability but reduce aqueous solubility .

Mechanistic Divergence :

- Metformin acts via AMP-activated protein kinase (AMPK) activation, improving glucose uptake in diabetes .

- Chlorhexidine and 4-chlorophenylbiguanide target microbial membranes, causing leakage of intracellular components .

- N1-Benzodioxolylmethyl-N2-(4-fluorophenyl)biguanide demonstrates dual hypoglycemic and lipid-lowering effects, likely through receptor-mediated pathways .

Spectrum of Activity :

Research Findings and Comparative Data

Table 2: Comparative Efficacy of Biguanide Derivatives

Key Observations:

Discussion of Contradictions and Limitations

- Contradiction in Lipophilicity vs. Solubility : While phenethyl groups enhance lipophilicity, they may reduce solubility, complicating formulation for systemic use. Chlorhexidine’s chlorophenyl groups balance these properties effectively .

- Lack of Direct Data : The absence of specific studies on N1,N5-diphenethylbiguanide HCl necessitates extrapolation from structural analogs, introducing uncertainty in mechanistic predictions.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N1,N5-diphenethylbiguanide hydrochloride with high purity and yield?

- Methodological Answer : Synthesis typically involves condensation reactions between diphenethylamine and biguanide precursors under controlled pH and temperature. Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Purification via recrystallization in ethanol or acetonitrile is advised. Characterization should include -NMR (to confirm substitution patterns), HPLC (purity >95%), and elemental analysis. Ensure compliance with NIH guidelines for reporting synthetic protocols, including solvent ratios, reaction times, and purification steps .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key analyses include:

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere (25–300°C, 10°C/min).

- Solubility : Test in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO) using UV-Vis spectroscopy.

- Hygroscopicity : Monitor mass changes under controlled humidity (e.g., 40–80% RH).

Report deviations from standard protocols, such as unexpected melting point ranges, which may indicate impurities or polymorphic forms .

Advanced Research Questions

Q. How can researchers optimize experimental designs to investigate the metabolic stability of this compound in vitro?

- Methodological Answer :

- Hepatic microsome assays : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- Statistical controls : Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (no NADPH).

- Data normalization : Express results as intrinsic clearance (Cl) using the substrate depletion method. Address batch-to-batch variability by replicating experiments across three independent microsome preparations .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound across cell-based assays?

- Methodological Answer :

- Variable standardization : Compare cell lines (e.g., HEK293 vs. HeLa), passage numbers, and culture media compositions.

- Dose-response validation : Use Hill slope analysis to confirm EC/IC consistency.

- Contaminant screening : Test for endotoxins (LAL assay) or residual solvents (GC-MS) that may artifactually modulate activity.

Cross-reference findings with orthogonal assays (e.g., electrophysiology for ion channel targets) to confirm mechanism-specific effects .

Q. How can computational modeling guide the rational design of derivatives targeting improved pharmacokinetics?

- Methodological Answer :

- QSAR modeling : Use descriptors like logP, polar surface area, and hydrogen-bonding capacity to predict absorption.

- Molecular docking : Screen against target proteins (e.g., AMPK) using AutoDock Vina. Validate predictions with MD simulations (100 ns trajectories).

- ADMET profiling : Apply tools like SwissADME or ADMETlab to prioritize derivatives with favorable toxicity and bioavailability profiles. Experimental validation via Caco-2 permeability assays is critical .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in preclinical studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in GraphPad Prism).

- Outlier detection : Use Grubbs’ test (α=0.05) to exclude anomalous replicates.

- Meta-analysis : Pool data from multiple studies using random-effects models to assess heterogeneity (I statistic). Report 95% confidence intervals for EC values .

Q. How should researchers address batch-dependent variability in the synthesis of this compound?

- Methodological Answer :

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry).

- Stability-indicating methods : Develop HPLC methods with forced degradation studies (acid/base/oxidative stress) to detect impurities. Include retention time markers for key intermediates .

Ethical and Reporting Standards

Q. What guidelines should be followed when reporting preclinical efficacy studies of this compound?

- Methodological Answer :

- ARRIVE 2.0 guidelines : Detail animal models (species, strain, sex), randomization methods, and blinding protocols.

- Dose justification : Provide pharmacokinetic data (C, AUC) to support in vivo dosing regimens.

- Negative results : Publish non-significant findings to avoid publication bias. Use platforms like Zenodo for raw data deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.